Lincomycin B Hydrochloride

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Lincomycin B Hydrochloride (CAS 11021-35-5) is the definitive reference standard for quantifying the Lincomycin B impurity in Lincomycin Hydrochloride API per USP monograph requirements. • USP impurity marker: compendial limit ≤5.0% relative to Lincomycin A • Enables accurate HPLC peak identification with distinct RRT for AMV & ANDA submissions • Supports polymorph-specific monitoring for purification optimization (Polymorph II) • ≥95% HPLC purity; pharmacopeial traceability (USP/EP) available upon request Supplied with full characterization data for QC release testing and fermentation process development.

Molecular Formula C17H33ClN2O6S
Molecular Weight 429.0 g/mol
CAS No. 11021-35-5
Cat. No. B601511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin B Hydrochloride
CAS11021-35-5
Synonyms(2S-trans)-Methyl 6,8-Dideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]- 1-thio-D-erythro-α-D-galactooctopyranoside MonoHydrochloride;  trans-4’-Ethyllincomycin Hydrochloride
Molecular FormulaC17H33ClN2O6S
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
InChIInChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1
InChIKeyMGUWHIXJDICIPX-NLBLSBHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lincomycin B Hydrochloride: Essential Reference Standard


Lincomycin B Hydrochloride (CAS 11021-35-5) is the hydrochloride salt of Lincomycin B (free base CAS 2520-24-3), a naturally occurring minor congener within the lincosamide antibiotic family biosynthesized alongside the therapeutically active principal component Lincomycin A by Streptomyces lincolnensis [1]. The compound is primarily utilized as a reference standard in pharmaceutical quality control applications, particularly for analytical method development, method validation (AMV), and quality control testing during Abbreviated New Drug Application (ANDA) submissions or commercial production of Lincomycin Hydrochloride API [2]. Its structural distinction from Lincomycin A lies in the substitution of the N-terminal proline moiety—an ethyl group replacing the n-propyl substituent—resulting in markedly different pharmacological and physicochemical properties that render this compound unsuitable for therapeutic substitution [3]. Suppliers typically provide this compound at HPLC purity levels ≥95% for analytical applications, with traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards available upon request [2].

Why Lincomycin B Hydrochloride Cannot Substitute Lincomycin A


Generic substitution within the lincosamide class is scientifically invalid for users requiring Lincomycin B Hydrochloride specifically. The compound functions as a regulatory-defined impurity marker (Lincomycin B) with a strict USP specification limit of ≤5.0% relative to Lincomycin A in finished API [1]. The fundamental biochemical distinction—an ethyl-for-propyl substitution in the N-terminal amino acid moiety—reduces antibacterial potency dramatically compared to Lincomycin A [2]. This structural divergence manifests as divergent solid-state behavior: during crystallization of Lincomycin Hydrochloride API, the metastable Polymorph I accommodates significantly higher Lincomycin B Hydrochloride content than the stable Polymorph II, directly impacting final API purity and requiring polymorph-specific analytical monitoring [3]. In biosynthetic production, Lincomycin B represents an unavoidable fermentation byproduct whose accumulation must be suppressed through genetic engineering (e.g., co-overexpression of lmbW and metK genes reduced Lincomycin B content from 6.76% to 4.41%, a 34.76% relative decrease) [4]. These orthogonal lines of evidence—regulatory threshold, potency differential, polymorph-dependent impurity accommodation, and engineered suppression—collectively preclude any assumption of functional equivalence between Lincomycin B Hydrochloride and Lincomycin A-containing materials.

Lincomycin B Hydrochloride: Comparative Evidence


USP Impurity Limit: Critical Quality Attribute

Lincomycin B Hydrochloride is not merely an alternative lincosamide; it is a regulatory-defined impurity that determines batch conformance of Lincomycin Hydrochloride API. The USP monograph establishes an explicit quantitative acceptance criterion: the area of the lincomycin B peak must not exceed 5.0% of the sum of the areas of the lincomycin B peak and the lincomycin (Lincomycin A) peak when analyzed via the compendial HPLC method [1]. This threshold creates a binary pass/fail criterion that directly governs commercial API release. Commercial analytical certificates reflect this requirement, with actual Lincomycin B content typically reported as 3.6% in USP41-compliant batches [2].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Antibacterial Potency Deficit vs. Lincomycin A

The structural distinction between Lincomycin B (ethyl substituent at the 4-position of the proline moiety) and Lincomycin A (n-propyl substituent) produces a quantifiable and therapeutically meaningful reduction in antibacterial potency. Comparative structure-activity analyses establish that Lincomycin A is significantly more potent than Lincomycin B, a finding that underscores the critical importance of the alkyl substituent of the L-proline residue for optimal ribosomal binding and antimicrobial activity [1]. This difference in intrinsic activity is sufficiently pronounced that Lincomycin B is classified as an undesirable byproduct in fermentation processes, not as a co-active therapeutic agent [2].

Antimicrobial Susceptibility Structure-Activity Relationship Pharmacology

Polymorph-Dependent Impurity Accommodation

The purification efficiency of Lincomycin Hydrochloride API is directly governed by the differential accommodation of Lincomycin B Hydrochloride between two crystalline polymorphic forms. Polymorph I (metastable, monoclinic, needle-like habit) contains higher Lincomycin B Hydrochloride content than Polymorph II (stable, orthorhombic, cube-like habit) [1]. This differential arises from the uncertainty of the propyl group conformation in the five-membered ring of Polymorph I, which creates greater crystalline tolerance for the ethyl-substituted impurity [1]. XRD characterization demonstrates that Polymorph II samples contain varying residual amounts of a particular facet of Polymorph I, and the quantity of this residual facet directly correlates with final product purity [1].

Solid-State Chemistry Polymorphism Crystallization API Purification

Genetic Engineering for Lincomycin B Reduction

Lincomycin B is an unavoidable co-product of the Lincomycin A biosynthetic pathway that must be actively suppressed during industrial fermentation. In an industrial Streptomyces lincolnensis strain, the Lincomycin B content before genetic intervention was 6.76%. Co-overexpression of lmbW (encoding a C-methyltransferase involved in propylproline biosynthesis for Lincomycin A) and metK (encoding S-adenosylmethionine synthetase) reduced the Lincomycin B content to 4.41%, a relative decrease of 34.76% [1]. Concurrently, Lincomycin A titer increased to 1744.6 mg/L, representing a 35.83% improvement over the original strain [1]. Notably, deletion of lmbW completely abolished Lincomycin A production while increasing Lincomycin B accumulation, confirming that LmbW functions exclusively in the Lincomycin A biosynthetic branch and not in Lincomycin B formation [1].

Metabolic Engineering Fermentation Optimization Biosynthesis Industrial Microbiology

Lincomycin B Hydrochloride: Application Scenarios


USP Compliance Testing of Lincomycin API

Lincomycin B Hydrochloride is procured as a primary reference standard for performing the compendial Limit of Lincomycin B test mandated by USP monographs. The standard enables accurate HPLC peak identification and quantification, ensuring that Lincomycin B content does not exceed the 5.0% threshold that would render the API batch non-compliant [1]. This application is non-negotiable for manufacturers filing ANDAs or maintaining commercial production of Lincomycin Hydrochloride.

Impurity Profiling Method Development

Lincomycin B Hydrochloride serves as a fully characterized impurity standard for developing and validating HPLC, UPLC, or LC-MS methods intended to resolve Lincomycin A from its closely related congeners. The ethyl-for-propyl structural difference produces a distinct retention time (RRT) relative to Lincomycin A, making this compound essential for establishing system suitability parameters and method specificity [2].

Fermentation Process Optimization

Industrial microbiologists and fermentation scientists procure Lincomycin B Hydrochloride as an analytical standard to quantify byproduct accumulation during Streptomyces lincolnensis fermentation optimization studies. The quantitative reduction benchmark—34.76% relative decrease in Lincomycin B content achieved through lmbW/metK co-overexpression—provides a validated target for evaluating novel strain engineering approaches [3].

Polymorph-Specific Crystallization

Process chemists utilize Lincomycin B Hydrochloride reference material to validate purification methods that exploit the differential impurity accommodation between Polymorph I and Polymorph II of Lincomycin Hydrochloride. Monitoring Lincomycin B content in crystallized API enables optimization of conditions favoring Polymorph II formation, which accommodates less Lincomycin B and yields higher-purity final product [4].

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